(3R)-5-Methylhex-1-yn-3-amine
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Overview
Description
(3R)-5-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N It is a chiral amine with a triple bond, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-Methylhex-1-yn-3-amine typically involves the use of stereoselective reactions to ensure the correct chiral configuration. One common method includes the alkylation of a suitable alkyne precursor followed by amination. The reaction conditions often involve the use of strong bases and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, typically under basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Chemistry: (3R)-5-Methylhex-1-yn-3-amine is used as an intermediate in the synthesis of complex molecules. Its unique structure allows for the formation of various stereoselective products, making it valuable in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a useful tool for studying stereochemistry in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable complexes with various biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for use in various high-performance applications.
Mechanism of Action
The mechanism of action of (3R)-5-Methylhex-1-yn-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
- (3S)-5-Methylhex-1-yn-3-amine
- (3R)-5-Methylhex-1-yn-2-amine
- (3R)-5-Methylhex-2-yn-3-amine
Comparison: (3R)-5-Methylhex-1-yn-3-amine is unique due to its specific chiral configuration and the position of the triple bond. Compared to its enantiomer, (3S)-5-Methylhex-1-yn-3-amine, it exhibits different stereochemical properties and biological activities. The position of the triple bond also distinguishes it
Properties
IUPAC Name |
(3R)-5-methylhex-1-yn-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-7(8)5-6(2)3/h1,6-7H,5,8H2,2-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJPSCNDXXAQJ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C#C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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